8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 92473-50-2
VCID: VC20158958
InChI: InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)
SMILES:
Molecular Formula: C10H7ClN4O2
Molecular Weight: 250.64 g/mol

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

CAS No.: 92473-50-2

Cat. No.: VC20158958

Molecular Formula: C10H7ClN4O2

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 92473-50-2

Specification

CAS No. 92473-50-2
Molecular Formula C10H7ClN4O2
Molecular Weight 250.64 g/mol
IUPAC Name 8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Standard InChI InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)
Standard InChI Key IPDNAEIPIHEZFJ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule features a triazolo[4,3-a]quinoxaline scaffold, where a triazole ring is fused to the quinoxaline system at the 4,3-a position . The quinoxaline moiety itself arises from the condensation of a benzene ring with two nitrogen atoms at positions 1 and 4, while the triazole ring introduces additional nitrogen heteroatoms at positions 1, 2, and 4. Substituents include:

  • Chlorine at position 8 of the quinoxaline ring, enhancing electrophilicity and lipophilicity.

  • Methyl group at position 5, influencing steric and electronic interactions.

  • Dione groups at positions 1 and 4, contributing to hydrogen-bonding capabilities .

Molecular and Spectral Data

The molecular formula is C₁₁H₇ClN₄O₂, with a molecular weight of 278.66 g/mol. Key spectral characteristics include:

  • IR spectroscopy: Peaks corresponding to C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) vibrations .

  • ¹H NMR: Distinct signals for methyl protons (~δ 2.5 ppm) and aromatic protons influenced by chlorine’s deshielding effects (~δ 7.5–8.5 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z 278 (M⁺) with fragmentation patterns indicative of chlorine loss and triazole ring cleavage .

Table 1: Comparative Structural Features of Triazoloquinoxaline Derivatives

Compound NameSubstituentsMolecular Weight (g/mol)Key Biological Activity
8-Chloro-5-methyl derivativeCl (C8), CH₃ (C5)278.66Under investigation
6-Chloro-5-methyl derivativeCl (C6), CH₃ (C5)250.64Not reported
8-Chloro-5-methyl-2-phenylCl (C8), CH₃ (C5), Ph (C2)310.74Enzyme inhibition
Triazolo[4,3-a]quinoxalineNone198.20Anticonvulsant

Synthetic Methodologies

General Synthesis of Triazoloquinoxaline Derivatives

The synthesis typically begins with 1,2-diaminobenzene, which undergoes condensation with oxalic acid to form 2,3-dihydroxyquinoxaline. Subsequent chlorination yields 2,3-dichloroquinoxaline, a pivotal intermediate for further functionalization . Key steps include:

  • Hydrazine treatment: Introduces hydrazino groups at position 3, enabling cyclization with triethyl orthoformate to form the triazole ring .

  • Thiolation: Reaction with thiourea produces thiol intermediates, which are alkylated or acylated to introduce diverse side chains .

Targeted Derivative Synthesis

For 8-Chloro-5-methyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, critical modifications involve:

  • Chlorination: Electrophilic substitution at position 8 using Cl₂ or SOCl₂ under controlled conditions.

  • Methylation: Friedel-Crafts alkylation or nucleophilic substitution to install the methyl group at position 5.

  • Oxidation: Conversion of hydroxyl or amine groups to dione functionalities using oxidizing agents like KMnO₄ .

Scheme 1: Proposed Synthesis Pathway

  • Quinoxaline formation: 1,2-Diaminobenzene + oxalic acid → 2,3-dihydroxyquinoxaline.

  • Chlorination: PCl₅ → 2,3-dichloroquinoxaline.

  • Triazole annulation: Hydrazine + triethyl orthoformate → triazolo[4,3-a]quinoxaline.

  • Substituent introduction: Sequential Cl and CH₃ addition via electrophilic and alkylation reactions.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High lipophilicity (LogP ≈ 2.5) from chlorine and methyl groups favors gastrointestinal absorption.

  • Metabolism: Hepatic oxidation via CYP3A4 is anticipated, with potential glucuronidation of the dione moiety.

  • Excretion: Renal clearance predominates due to moderate molecular weight and polarity .

Toxicity Risks

Preliminary toxicity studies on analogs indicate:

  • Acute toxicity: LD₅₀ > 500 mg/kg in rodent models.

  • Genotoxicity: Negative Ames test results for non-phenyl derivatives .

Comparative Analysis with Related Compounds

Positional Isomerism Effects

Comparing 6-chloro and 8-chloro derivatives reveals that chlorine’s position significantly alters bioactivity. The 8-chloro isomer’s deeper embedding in hydrophobic enzyme pockets may enhance target residence time compared to the 6-chloro variant .

Role of Methyl Substitution

Methyl groups at position 5 improve metabolic stability by shielding the triazole ring from oxidative degradation. This contrasts with unsubstituted analogs, which exhibit shorter plasma half-lives .

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